molecular formula C20H22N4O3S B2896609 N-{4-[4-(1H-Benzoimidazol-2-yl)-piperidine-1-sulfonyl]-phenyl}-acetamide CAS No. 605628-23-7

N-{4-[4-(1H-Benzoimidazol-2-yl)-piperidine-1-sulfonyl]-phenyl}-acetamide

Cat. No.: B2896609
CAS No.: 605628-23-7
M. Wt: 398.48
InChI Key: XALFJWCXGFURDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(1H-Benzoimidazol-2-yl)-piperidine-1-sulfonyl]-phenyl}-acetamide is a small molecule featuring a benzimidazole core linked to a piperidine-sulfonyl group and a phenyl-acetamide moiety.

Properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-14(25)21-16-6-8-17(9-7-16)28(26,27)24-12-10-15(11-13-24)20-22-18-4-2-3-5-19(18)23-20/h2-9,15H,10-13H2,1H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALFJWCXGFURDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Structure-Activity Relationships (SAR)

The compound’s key structural elements—benzimidazole, piperidine-sulfonyl, and phenyl-acetamide—are shared with several pharmacologically active derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Structure Key Substituents Biological Activity Reference
N-{4-[4-(1H-Benzoimidazol-2-yl)-piperidine-1-sulfonyl]-phenyl}-acetamide Benzimidazole-piperidine-sulfonyl Inferred: Potential heparanase or kinase modulation
N-(4-{[5-(1H-Benzoimidazol-2-yl)-pyridin-2-ylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide Pyridin-2-ylamino-benzimidazole Heparanase inhibition (IC₅₀ = 0.29 µM)
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) Piperazinyl-sulfonyl Analgesic activity (comparable to paracetamol)
2,2-Diphenyl-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide (Pfizer compound) Diphenyl-acetamide-piperidine-sulfonyl Neuropeptide Y antagonism (MW = 435)
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37) Piperazinyl-sulfonyl Anti-hypernociceptive activity (inflammatory pain)
Key Observations:

Benzimidazole Role : Benzimidazole-containing analogs (e.g., heparanase inhibitors in ) demonstrate potent enzyme inhibition (IC₅₀ < 0.3 µM), suggesting this moiety enhances target binding. The target compound’s benzimidazole-piperidine-sulfonyl group may similarly improve selectivity for heparanase or related enzymes.

Sulfonamide Substituent Impact: Piperidine-sulfonyl (target compound) vs. piperazinyl-sulfonyl (Compound 35, 37): Piperazine derivatives exhibit strong analgesic and anti-inflammatory effects , while piperidine-linked sulfonamides (e.g., Pfizer’s compound) show neuropeptide Y antagonism . This implies the nitrogen environment in the sulfonamide group dictates target specificity. Pyridin-2-ylamino substituents () yield higher heparanase inhibition than sulfonamide-linked analogs, but sulfonamides may improve pharmacokinetic properties.

Acetamide Modifications : Phenyl-acetamide derivatives with bulkier groups (e.g., diphenyl in Pfizer’s compound ) show divergent activities, indicating the acetamide’s flexibility allows tuning for receptor affinity.

Pharmacological Data and Efficacy

Heparanase Inhibition :
  • The pyridin-2-ylamino-benzimidazole analog (IC₅₀ = 0.29 µM) outperforms many sulfonamide-linked compounds in vitro. However, the target compound’s piperidine-sulfonyl group may enhance metabolic stability, as seen in related sulfonamides with oral bioavailability in mice .
Analgesic and Anti-inflammatory Activity :
  • Compound 35 (piperazinyl-sulfonyl) demonstrated efficacy comparable to paracetamol , while the target compound’s piperidine-sulfonyl group could alter its CNS penetration or COX inhibition profile.
Molecular Weight and Pharmacokinetics :
  • Pfizer’s diphenyl-acetamide-piperidine-sulfonyl derivative (MW = 435) suggests higher molecular weight analogs may face challenges in absorption. The target compound’s benzimidazole core (MW ~400–450) likely balances solubility and membrane permeability.

Pharmacokinetic Considerations

  • Plasma exposure in mice for pyridin-2-ylamino analogs reached 5.5 µM , while sulfonamide derivatives (e.g., Compound 35) showed sufficient bioavailability for in vivo efficacy . The piperidine-sulfonyl group in the target compound may further optimize half-life or tissue distribution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.